Product packaging for Ethyl 3-(4-oxopiperidin-1-yl)propanoate(Cat. No.:CAS No. 174774-90-4)

Ethyl 3-(4-oxopiperidin-1-yl)propanoate

Cat. No.: B2706411
CAS No.: 174774-90-4
M. Wt: 199.25
InChI Key: KYBGYVYGAHECAE-UHFFFAOYSA-N
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Description

Piperidine (B6355638) Scaffolds

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry. nih.gov It is often described as a "privileged structure" because of its frequent appearance in a vast number of natural products, alkaloids, and FDA-approved drugs. digitellinc.com This prevalence is due to the piperidine motif's ability to confer favorable physicochemical properties to a molecule, such as improved solubility and bioavailability, while providing a three-dimensional framework that can be precisely decorated with various functional groups to optimize interaction with biological targets. nih.govmdpi.com The development of efficient and diastereoselective methods to synthesize substituted piperidines remains an important focus of modern organic chemistry. nih.govacs.org

Propanoate Scaffolds

The ethyl propanoate portion of the molecule acts as a flexible linker and a modifiable functional group. In drug design, such linkers are crucial for positioning pharmacophoric elements in the correct orientation to bind effectively to a receptor or enzyme active site. The propanoate scaffold can be readily altered through standard ester chemistry, allowing for the extension of the carbon chain or the introduction of different functional groups, thereby enabling the systematic exploration of a molecule's structure-activity relationship (SAR).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO3 B2706411 Ethyl 3-(4-oxopiperidin-1-yl)propanoate CAS No. 174774-90-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(4-oxopiperidin-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-2-14-10(13)5-8-11-6-3-9(12)4-7-11/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBGYVYGAHECAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CCC(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3 4 Oxopiperidin 1 Yl Propanoate

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of ethyl 3-(4-oxopiperidin-1-yl)propanoate allows for the identification of logical disconnections and key starting materials. The primary disconnection points are the C-N bond of the piperidine (B6355638) ring and the ester functional group.

Identification of Key Precursors and Starting Materials

Two main retrosynthetic pathways can be envisioned for the synthesis of this compound.

Pathway A: Disconnection of the N-alkyl bond

The most straightforward disconnection is the C-N bond between the piperidine nitrogen and the propanoate side chain. This leads to two key precursors: 4-piperidone (B1582916) and an ethyl propanoate derivative. This approach is based on an N-alkylation or a Michael addition reaction.

Precursor 1: 4-Piperidone. This is a commercially available and commonly used starting material in the synthesis of various substituted piperidines.

Precursor 2: Ethyl acrylate (B77674) or Ethyl 3-halopropanoate. Ethyl acrylate is an ideal precursor for a conjugate addition (aza-Michael) reaction. Alternatively, ethyl 3-bromopropanoate (B1231587) or a similar halo-ester could be used for a direct N-alkylation.

Pathway B: Disconnection of the piperidine ring

A more complex approach involves the disconnection of the piperidine ring itself, which is characteristic of a de novo synthesis. This strategy is often employed when substituted piperidones are required. A common method for constructing the 4-piperidone ring is the Dieckmann condensation. researchgate.net

Precursor 1: A primary amine. In this case, a simple amine like ammonia (B1221849) or a precursor that can be converted to a primary amine would be required.

Precursor 2: Two equivalents of an acrylate ester. The reaction of a primary amine with two molecules of ethyl acrylate would form a diester intermediate, which can then undergo an intramolecular Dieckmann condensation to form the 4-piperidone ring. researchgate.netgoogle.com

Considerations for Convergent and Divergent Synthesis Strategies

The synthesis of this compound and its analogues can be approached using both convergent and divergent strategies.

Divergent Synthesis: A divergent strategy would start from a common intermediate, such as 4-piperidone, which is then reacted with a variety of reagents to generate a library of N-substituted 4-piperidone derivatives. This approach is highly efficient for exploring structure-activity relationships (SAR) in drug discovery. Starting with 4-piperidone, one could introduce various alkyl, aryl, or functionalized side chains, including the ethyl propanoate group, to rapidly generate a diverse set of compounds.

Direct Synthetic Routes

Direct synthetic routes to this compound primarily focus on the formation of the N-propanoate bond, starting from a pre-formed 4-piperidone ring.

Esterification Reactions for the Propanoate Moiety

While not a direct route to the final molecule from simple precursors, the esterification of a carboxylic acid precursor, 3-(4-oxopiperidin-1-yl)propanoic acid, with ethanol (B145695) would be a final step in some synthetic sequences. This is a standard transformation typically carried out under acidic conditions (e.g., using sulfuric acid or a solid acid catalyst) or through the formation of an activated carboxylic acid derivative followed by reaction with ethanol.

A more common and direct approach, however, is the aza-Michael addition of 4-piperidone to ethyl acrylate. This reaction directly incorporates the complete ethyl propanoate moiety. researchgate.net

Alkylation and Cyclization Approaches for the Piperidine Ring Formation

The formation of the N-substituted piperidine ring is the cornerstone of the synthesis of this compound.

One of the most direct and widely used methods for the synthesis of N-substituted 4-piperidones is the double aza-Michael addition of a primary amine to two equivalents of an acrylate ester, followed by Dieckmann cyclization, hydrolysis, and decarboxylation. researchgate.netgoogle.com

A more direct route to the target compound involves the N-alkylation of 4-piperidone. This can be achieved through two primary methods:

Nucleophilic Substitution: Reaction of 4-piperidone with an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate) in the presence of a base to scavenge the resulting hydrohalic acid.

Aza-Michael Addition: The conjugate addition of the secondary amine of 4-piperidone to the electrophilic double bond of ethyl acrylate. This is often a more atom-economical and efficient method. rsc.org

The aza-Michael addition is a highly effective method for forming the C-N bond. The reaction is typically carried out by mixing 4-piperidone and ethyl acrylate, often in a suitable solvent and sometimes with a catalyst to promote the reaction. researchgate.net

The efficiency of the synthesis of this compound, particularly via the aza-Michael addition, is highly dependent on the reaction conditions.

Temperature: The reaction temperature can influence the rate of the aza-Michael addition. While some reactions proceed at room temperature, gentle heating (e.g., 50-80 °C) can often accelerate the reaction and improve yields, especially for less reactive amines. google.com However, excessive temperatures should be avoided to prevent polymerization of the ethyl acrylate and other side reactions.

Solvent: The choice of solvent can impact the solubility of the reactants and the reaction rate. Protic solvents like ethanol or methanol (B129727) are commonly used. google.com In some cases, the reaction can be performed neat (without a solvent), which aligns with the principles of green chemistry by reducing solvent waste. researchgate.net Aprotic solvents such as acetonitrile (B52724) or tetrahydrofuran (B95107) (THF) can also be employed.

Catalysis: While the aza-Michael addition of secondary amines to acrylates can often proceed without a catalyst, the use of a catalyst can significantly enhance the reaction rate and yield. Both acid and base catalysts can be effective.

Base Catalysis: Bases such as triethylamine (B128534), DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), or even basic ion-exchange resins can be used to deprotonate the amine, increasing its nucleophilicity. mdpi.com

Acid Catalysis: Lewis acids or Brønsted acids like trifluoromethanesulfonic acid have been shown to catalyze the hydroamination of acrylates. google.com

Other Catalysts: Other catalysts, such as lithium perchlorate (B79767) (LiClO4), have also been reported to be effective for aza-Michael additions under solvent-free conditions. researchgate.net

The table below summarizes typical reaction conditions for the aza-Michael addition of amines to acrylates, which can be adapted for the synthesis of this compound.

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
NoneNeatRoom Temperature48-72 hHigh researchgate.net
LiClO4NeatRoom Temperature2-3 daysVery Good researchgate.net
Trifluoromethanesulfonic acidAnhydrous ethanol120-160 (reflux)16-20 h83-85 google.com
DBUNeat7510 min - 50 min36-45 mdpi.com

It is important to note that the optimal conditions for the synthesis of this compound would require experimental investigation, but the data from analogous reactions provide a strong starting point for optimization.

Yield Enhancement and Side-Product Mitigation Strategies

The synthesis of this compound is primarily achieved through the aza-Michael addition of 4-piperidone to ethyl acrylate. Optimizing the yield and minimizing side-products are critical for the efficiency of this process. Key strategies involve the careful selection of catalysts, reaction conditions, and purification methods.

Detailed Research Findings: Effective yield enhancement hinges on controlling reaction parameters. The use of heterogeneous catalysts, such as sulfated zirconia, has been shown to efficiently catalyze aza-Michael additions at room temperature, often under solvent-free conditions, leading to high yields in short reaction times. researchgate.net Such approaches not only improve yield but also simplify product work-up and catalyst recycling.

Side-product formation is a significant challenge. In the synthesis of piperidine derivatives, common impurities can include N-alkylated byproducts and residual solvents from the reaction or purification stages. Mitigation strategies include:

Stoichiometric Control: Precise control over the molar ratios of 4-piperidone and ethyl acrylate can prevent side-reactions, such as the double addition of the acrylate.

Temperature Management: Aza-Michael additions are exothermic. Maintaining an optimal temperature prevents polymerization of the ethyl acrylate and other temperature-induced side reactions.

Purification Techniques: Advanced purification methods, such as column chromatography or recrystallization, are essential to remove trace impurities and achieve the high purity required for subsequent applications.

The following table summarizes strategies for improving the synthesis of this compound.

StrategyObjectiveMethodPotential Outcome
Catalyst Optimization Enhance reaction rate and selectivityUse of heterogeneous catalysts (e.g., sulfated zirconia) or organocatalysts.Higher yield, reduced reaction time, easier catalyst removal. researchgate.net
Solvent Selection Improve reaction medium and reduce wasteEmploying solvent-free conditions or green solvents.Increased efficiency, simplified purification, lower environmental impact. researchgate.net
Temperature Control Prevent side-product formationMaintaining a consistent, optimal reaction temperature (e.g., room temperature to 50°C).Minimized polymerization of acrylate and other thermal degradation products.
Stoichiometric Precision Minimize unreacted starting materials and byproductsAccurate measurement and controlled addition of reactants.Reduced formation of double-addition products and other impurities.
Advanced Purification Achieve high product purityColumn chromatography, recrystallization, or distillation.Removal of residual solvents and N-alkylated impurities to meet quality standards.

Novel and Green Synthetic Approaches

Recent research has focused on developing more sustainable and efficient methods for synthesizing piperidine derivatives and their components, moving away from traditional chemical processes toward biocatalysis and continuous manufacturing.

Biocatalysis offers a green alternative for the synthesis of key structural components of molecules like this compound. Enzymes, particularly lipases, operate under mild conditions with high selectivity, reducing energy consumption and waste generation. nih.gov

Detailed Research Findings: Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used in the synthesis of piperidine derivatives through multicomponent reactions, demonstrating high yields and excellent catalyst reusability. rsc.org Enzyme kinetics studies have shown that immobilized lipases can be catalytically more efficient than their pure, free-form counterparts. rsc.org Chemo-enzymatic strategies, which combine traditional chemical steps with biocatalytic transformations, provide powerful pathways to chiral piperidines and related ester components. nih.govnih.gov For instance, the enzymatic synthesis of fatty acid ethyl esters using lipases showcases the efficiency of these biocatalysts in ester formation, a key bond type in the target molecule. nih.gov

The table below highlights enzymatic approaches relevant to the synthesis of the molecule's components.

Enzyme/BiocatalystApplicationSubstratesKey Advantages
Immobilized Candida antarctica Lipase B (CALB) Synthesis of piperidine ringsBenzaldehyde, aniline, acetoacetate (B1235776) esterHigh yield (up to 91% on a gram scale), catalyst reusable for up to 10 cycles. rsc.org
Transaminases Formation of chiral piperidine building blocksAmine donors and keto acceptorsCreates key reactive intermediates for complexity-building reactions like the Mannich reaction. nih.gov
Amine Oxidase / Ene Imine Reductase Cascade Asymmetric synthesis of substituted piperidinesN-substituted tetrahydropyridinesProvides precise stereochemical control for producing stereo-defined piperidines. nih.gov
Rhizomucor miehei Lipase (RML) Synthesis of ethyl esters (e.g., ethyl hexanoate)Hexanoic acid, ethyl caprateHigh specificity for ester synthesis in organic solvents. researchgate.net

Flow chemistry and continuous manufacturing are transforming pharmaceutical production by enabling safer, more efficient, and scalable syntheses. nih.govnih.gov These techniques offer superior control over reaction parameters compared to traditional batch processing. mdpi.com

Detailed Research Findings: Continuous-flow systems provide significant advantages for piperidine synthesis, including enhanced heat transfer, rapid mixing, and the ability to safely handle hazardous intermediates. This technology can dramatically reduce reaction times; for example, Lonza has utilized patented continuous flow systems to cut reaction times for piperidine ring modifications by as much as 60%. Microfluidic reactors, a subset of flow chemistry, allow for precise control and high conversion rates, aligning with green chemistry principles by minimizing waste. mdpi.com The integration of in-line purification and analysis in continuous processes streamlines the entire manufacturing sequence, from starting materials to the final active pharmaceutical ingredient (API). mdpi.comthieme-connect.de

This table compares batch and flow synthesis for producing piperidine derivatives.

ParameterBatch SynthesisFlow SynthesisAdvantages of Flow Synthesis
Heat Transfer Limited by vessel surface area; potential for hot spots.High surface-area-to-volume ratio; excellent thermal control.Improved safety, reduced side-product formation. nih.gov
Mixing Can be inefficient, leading to localized concentration gradients.Rapid and efficient mixing.Higher reaction rates and yields.
Scalability Often requires significant redevelopment ("scaling up").Scalable by running the system for longer ("scaling out").Faster transition from laboratory to production. nih.gov
Safety Large volumes of reagents pose higher risks.Small reaction volumes at any given time minimize risk.Safer handling of hazardous reagents and exothermic reactions. nih.gov
Process Control Manual or semi-automated control of parameters.Fully automated for precise control of temperature, pressure, and residence time.High reproducibility and product consistency. mdpi.commdpi.com

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms, intermediates, and transition states involved in the formation of this compound is crucial for process optimization and the development of novel synthetic routes.

The formation of the target molecule via the aza-Michael reaction proceeds through a well-established mechanism involving nucleophilic addition. researchgate.netnih.gov

Detailed Research Findings: The reaction mechanism begins with the nucleophilic attack of the secondary amine of 4-piperidone (the Michael donor) onto the β-carbon of the electron-deficient ethyl acrylate (the Michael acceptor). frontiersin.orgorganic-chemistry.org This conjugate addition is the key C-N bond-forming step and results in the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated by a proton source in the reaction mixture (such as a solvent or a trace amount of water) to yield the final product, this compound.

In related cyclization reactions for forming piperidone rings, the elucidation of transition states has been a subject of study. mdma.ch For certain catalyzed reactions, iminium ion intermediates play a crucial role in activating substrates. organic-chemistry.org The aza-Michael addition can also be the first step in a cascade reaction, where the initial adduct undergoes a subsequent intramolecular cyclization to form more complex heterocyclic systems. nih.govfrontiersin.org

The proposed general mechanism is outlined below:

Activation (if catalyzed): A catalyst may activate either the amine nucleophile or the acrylate acceptor.

Nucleophilic Attack: The nitrogen atom of 4-piperidone attacks the β-carbon of ethyl acrylate.

Intermediate Formation: A transient zwitterionic or, more commonly, a neutral enolate intermediate is formed.

Protonation: The enolate intermediate is rapidly protonated to yield the stable final product.

Kinetic studies provide quantitative insight into reaction rates, catalyst efficiency, and the influence of substrate concentrations, which is vital for optimizing synthetic protocols.

Detailed Research Findings: While specific kinetic data for the synthesis of this compound are not extensively published, studies on analogous reactions provide a framework for understanding its formation kinetics. For instance, in the biocatalytic synthesis of piperidines using immobilized CALB, enzyme kinetic studies were performed to compare the catalytic efficiency of the immobilized enzyme to its pure form, yielding valuable parameters for process design. rsc.org

In related enzymatic esterification reactions, kinetic parameters such as the Michaelis-Menten constant (K_M) and maximum reaction velocity (V_max) are determined to characterize the enzyme-substrate interactions. researchgate.net Such studies have also revealed substrate inhibition at high concentrations of reactants like hexanoic acid, a phenomenon that could be relevant in the aza-Michael addition where high concentrations of either reactant might inhibit the catalyst or lead to side reactions. researchgate.net These kinetic investigations are fundamental to developing a robust and efficient manufacturing process by identifying rate-limiting steps and optimal concentration ranges.

The following table presents example kinetic parameters from a related enzymatic ester synthesis study.

Kinetic ParameterDefinitionExample Value (RML for Ethyl Hexanoate Synthesis)Significance
K_M (acid) Michaelis constant for the acid substrate; indicates substrate affinity.0.08466 MA lower K_M value implies higher affinity of the enzyme for the substrate.
K_M (ester) Michaelis constant for the ester substrate.0.0135 MProvides insight into the enzyme's affinity for the second substrate in transesterification.
V_max Maximum initial velocity of the reaction.1.861 µmol min⁻¹ mg⁻¹ enzymeRepresents the maximum rate of product formation under saturating substrate conditions.
K_i (acid) Inhibition constant for the acid.0.550 MA lower K_i indicates stronger inhibition by the substrate at high concentrations.

Data adapted from a study on Rhizomucor miehei lipase (RML). researchgate.net

Reactions at the Ketone Functionality (4-oxopiperidine ring)

The carbonyl group of the piperidine ring is a classic electrophilic center, susceptible to a variety of nucleophilic attacks and condensation reactions.

Stereoselective Reduction to Hydroxyl Derivatives

The reduction of the ketone at the C-4 position of the piperidine ring yields the corresponding secondary alcohol, Ethyl 3-(4-hydroxypiperidin-1-yl)propanoate. This transformation can result in two diastereomers, the cis and trans isomers, depending on whether the hydride attacks from the axial or equatorial face of the ring. The stereochemical outcome is highly dependent on the steric bulk of the reducing agent.

Small Hydride Reagents : Reagents like sodium borohydride (B1222165) (NaBH₄) tend to favor axial attack on the carbonyl carbon, leading predominantly to the formation of the equatorial alcohol (trans isomer), which is often the thermodynamically more stable product.

Bulky Hydride Reagents : In contrast, sterically hindered hydride sources, such as Lithium tri-sec-butylborohydride (L-Selectride®), favor attack from the less hindered equatorial face, resulting in the axial alcohol (cis isomer) as the major product.

Enzymatic Reduction : Biocatalysts, such as ketoreductases (KREDs), can offer high stereoselectivity, producing specific enantiomers if a chiral center is generated. For instance, enzymes like those from Chryseobacterium sp. have been shown to be highly effective in the stereoselective reduction of related ketoesters. researchgate.net

Table 1: Stereoselective Reduction of Ketone Functionality

Reagent Predominant Mode of Attack Major Product
Sodium Borohydride (NaBH₄) Axial trans (Equatorial-OH)
Lithium Aluminum Hydride (LiAlH₄) Axial trans (Equatorial-OH)
L-Selectride® Equatorial cis (Axial-OH)
Ketoreductases (KREDs) Enzyme-specific High enantiomeric excess (e.g., >99% ee) researchgate.net

Nucleophilic Addition Reactions (e.g., Grignard, Wittig)

Grignard Reactions: The ketone is susceptible to attack by organometallic reagents, such as Grignard reagents (R-MgBr). This reaction forms a new carbon-carbon bond and, after acidic workup, produces a tertiary alcohol. For example, reaction with methylmagnesium bromide would yield Ethyl 3-(4-hydroxy-4-methylpiperidin-1-yl)propanoate. Care must be taken as Grignard reagents can also potentially react with the ester functionality, although ketones are generally more reactive.

Wittig Reaction: The Wittig reaction provides a reliable method for converting the ketone into an alkene by reacting it with a phosphonium (B103445) ylide (a Wittig reagent). masterorganicchemistry.comorganic-chemistry.org This reaction is a cornerstone of alkene synthesis due to the unambiguous placement of the double bond. masterorganicchemistry.com The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and a stable triphenylphosphine (B44618) oxide. organic-chemistry.org Using (carbethoxymethylene)triphenylphosphorane, for instance, would introduce an exocyclic double bond, yielding Ethyl 3-(4-(carbethoxymethylene)piperidin-1-yl)propanoate. webassign.net

Table 2: Wittig Reaction Products

Wittig Reagent Product
Methylenetriphenylphosphorane (Ph₃P=CH₂) Ethyl 3-(4-methylenepiperidin-1-yl)propanoate
Ethyl(triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et) Ethyl 3-(4-(2-ethoxy-2-oxoethylidene)piperidin-1-yl)propanoate
Benzylidenetriphenylphosphorane (Ph₃P=CHPh) Ethyl 3-(4-benzylidenepiperidin-1-yl)propanoate

Condensation Reactions (e.g., oxime, hydrazone, enamine formation)

The ketone readily undergoes condensation reactions with nitrogen-based nucleophiles, typically under mildly acidic conditions which catalyze the dehydration step. nih.gov

Oxime and Hydrazone Formation : Reaction with hydroxylamine (B1172632) (NH₂OH) or hydrazine (B178648) (N₂H₄) and its derivatives leads to the formation of oximes and hydrazones, respectively. axispharm.com These reactions are highly specific and are widely used in bioconjugation and derivatization. axispharm.comnih.gov The formation of these C=N bonds proceeds through a hemiaminal intermediate, followed by elimination of water. nih.gov

Enamine Formation : The reaction with a secondary amine (e.g., pyrrolidine, morpholine) in the presence of an acid catalyst results in the formation of an enamine. This reaction involves the formation of an intermediate iminium ion, which is then deprotonated at the alpha-carbon to yield the enamine product. Enamines are valuable synthetic intermediates due to the nucleophilic character of their α-carbon.

Table 3: Condensation Reactions at the Ketone

Reagent Product Type Product Name
Hydroxylamine (NH₂OH) Oxime Ethyl 3-(4-(hydroxyimino)piperidin-1-yl)propanoate
Hydrazine (N₂H₄) Hydrazone Ethyl 3-(4-hydrazinylidenepiperidin-1-yl)propanoate
Phenylhydrazine (PhNHNH₂) Phenylhydrazone Ethyl 3-(4-(2-phenylhydrazinylidene)piperidin-1-yl)propanoate
Pyrrolidine Enamine Ethyl 3-(4-(pyrrolidin-1-en-1-yl)piperidin-1-yl)propanoate

Reactions at the Ester Functional Group (Propanoate chain)

The ethyl ester group is a carboxylic acid derivative and is susceptible to nucleophilic acyl substitution, where the ethoxy group (-OEt) is replaced by another nucleophile. youtube.com

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be cleaved back to the corresponding carboxylic acid and ethanol. This hydrolysis can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : This is a reversible equilibrium process. Heating the ester with a dilute aqueous acid (e.g., H₂SO₄ or HCl) shifts the equilibrium towards the carboxylic acid, 3-(4-oxopiperidin-1-yl)propanoic acid, and ethanol. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process and is generally the preferred method. chemguide.co.uk The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). The reaction yields the sodium salt of the carboxylic acid (sodium 3-(4-oxopiperidin-1-yl)propanoate) and ethanol. Subsequent acidification of the mixture protonates the carboxylate to give the free carboxylic acid.

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with methanol and a catalytic amount of sulfuric acid or sodium methoxide (B1231860) will produce Mthis compound and ethanol. masterorganicchemistry.comresearchgate.net To ensure a high yield, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com

Table 4: Hydrolysis and Transesterification of the Ester Group

Reagent(s) Reaction Type Product
H₂O, H⁺ (e.g., dil. H₂SO₄), heat Acidic Hydrolysis 3-(4-oxopiperidin-1-yl)propanoic acid
1. NaOH(aq), heat; 2. H₃O⁺ Basic Hydrolysis 3-(4-oxopiperidin-1-yl)propanoic acid
Methanol (CH₃OH), H⁺ or CH₃O⁻ Transesterification Mthis compound
Benzyl alcohol, H⁺ or BnO⁻ Transesterification Benzyl 3-(4-oxopiperidin-1-yl)propanoate

Amidation and Other Nucleophilic Acyl Substitutions

Amidation: The direct reaction of the ester with ammonia or a primary or secondary amine can produce the corresponding amide. This reaction is typically slower than hydrolysis and often requires heating or catalysis. Lewis acids like iron(III) chloride (FeCl₃) have been shown to catalyze the direct amidation of esters under solvent-free conditions. mdpi.com For instance, reaction with benzylamine (B48309) would yield N-benzyl-3-(4-oxopiperidin-1-yl)propanamide.

This transformation is a classic example of a nucleophilic acyl substitution reaction. The mechanism involves the nucleophilic attack of the amine on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the more stable amide product.

Table 5: Amidation of the Ester Functional Group

Amine Reagent Product Name
Ammonia (NH₃) 3-(4-oxopiperidin-1-yl)propanamide
Methylamine (CH₃NH₂) N-methyl-3-(4-oxopiperidin-1-yl)propanamide
Diethylamine ((CH₃CH₂)₂NH) N,N-diethyl-3-(4-oxopiperidin-1-yl)propanamide
Aniline (PhNH₂) N-phenyl-3-(4-oxopiperidin-1-yl)propanamide

Transformations Involving the Piperidine Ring Nitrogen

The tertiary amine within the piperidine ring of this compound is a key functional group that readily participates in a variety of chemical transformations.

N-Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing for reactions with various electrophiles. While specific studies on the N-alkylation and acylation of this compound are not extensively documented in publicly available literature, the reactivity of the analogous N-substituted 4-piperidone core is well-established.

Acylation of the piperidine nitrogen is a common strategy to introduce a variety of functional groups. For instance, in the synthesis of curcumin (B1669340) mimics, N-unsubstituted 3,5-diaryliden-4-piperidones are reacted with isocyanates in the presence of triethylamine to yield N-carboxamide derivatives. nih.gov Similarly, reaction with acyl chlorides, such as 3-(2-methoxyethyloxy)propionyl chloride, in dichloromethane (B109758) with triethylamine affords the corresponding N-acylated products. nih.gov These reactions highlight the general propensity of the piperidine nitrogen in 4-piperidone systems to act as a nucleophile.

A summary of representative N-acylation reactions on the 4-piperidone scaffold is presented below:

Acylating AgentBaseSolventProduct Type
IsocyanateTriethylamineDMFN-Carboxamide
Acyl chlorideTriethylamineDichloromethaneN-Acyl Piperidone

This table is illustrative of general N-acylation reactions of the 4-piperidone core and not specific to this compound.

Ring Expansion or Contraction Studies

The 4-piperidone scaffold, a core component of this compound, serves as a versatile synthon for the construction of spiro-heterocyclic systems. niscpr.res.inresearchgate.net These transformations, while not strictly ring expansions or contractions in all cases, represent significant alterations of the piperidine ring structure.

The ketone functionality at the C-4 position is the primary site for initiating these transformations. For example, reaction with Corey's ylide can generate spiro-oxiranes. Furthermore, the synthesis of spiro-cyclopropanes can be achieved through various cyclopropanation reactions at the exocyclic double bonds of 3,5-bis(ylidene)-4-piperidones, which are themselves derived from 4-piperidones. rsc.org

Additionally, condensation of 4-piperidones with reagents like thioglycolic acid or thiosemicarbazide (B42300) can lead to the formation of spiro-thiazolidinones and spiro-thiadiazoles, respectively. niscpr.res.in These reactions demonstrate the utility of the 4-oxo group in constructing more complex heterocyclic frameworks.

Catalytic Reactions and Ligand Design for Selective Transformations

Catalysis plays a crucial role in achieving selective transformations in organic synthesis. niscpr.res.in While specific catalytic systems designed for this compound are not widely reported, general principles of catalysis and ligand design are highly applicable.

The reactivity of a metal catalyst is significantly influenced by the ligands coordinated to it. niscpr.res.in By systematically modifying the steric and electronic properties of the ancillary ligand, the activity and selectivity of the catalyst can be fine-tuned. niscpr.res.in For instance, in the context of reduction reactions, the incorporation of features like N-heterocyclic carbenes (NHCs) and specific chelate ring sizes in the ligand can lead to improved catalytic performance. niscpr.res.in

A relevant example of catalysis in a related system is the one-pot synthesis of piperidin-4-ols via a gold-catalyzed cyclization of amides derived from homopropargylic amines. nih.gov This reaction proceeds with high diastereoselectivity, demonstrating the power of catalysis in controlling stereochemical outcomes in the synthesis of substituted piperidines. nih.gov Such catalytic approaches could potentially be adapted for selective transformations of this compound, for example, in the asymmetric reduction of the ketone or in C-H functionalization reactions.

Current Research Trajectories and Future Prospects for the Compound

The unique combination of a privileged piperidine (B6355638) scaffold and versatile functional groups positions Ethyl 3-(4-oxopiperidin-1-yl)propanoate as a compound of significant interest for future chemical and pharmaceutical research.

The demand for novel piperidine derivatives is accelerating, driven by their expanding role in targeting complex diseases. pmarketresearch.com These scaffolds are foundational in the development of next-generation therapies in areas such as oncology and central nervous system (CNS) disorders. pmarketresearch.comresearchandmarkets.com For instance, piperidine derivatives are crucial components in novel antipsychotics and therapies for neurodegenerative diseases. pmarketresearch.com The global pipeline for CNS drugs has seen significant growth, with piperidine-based molecules representing a notable percentage of these candidates. pmarketresearch.com

This compound is well-suited to contribute to these research efforts. Its structure is ideal for use in fragment-based drug discovery (FBDD) and diversity-oriented synthesis. Researchers can utilize the compound as a starting point, systematically modifying the ketone and ester functionalities to generate large libraries of related molecules. These libraries can then be screened for biological activity against various therapeutic targets.

Furthermore, there is a growing trend in the pharmaceutical industry to adopt "green chemistry" principles to create more sustainable and environmentally friendly synthesis methods. researchandmarkets.com Future research will likely focus on developing more efficient and atom-economical routes to synthesize this compound and its derivatives, aligning with the industry's move toward sustainability. researchandmarkets.com The continued exploration of this and similar molecular scaffolds is expected to yield novel therapeutic agents with improved efficacy and precision. pmarketresearch.comlongdom.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Ibrutinib
Acalabrutinib
Melperone
BPN14770
Fentanyl
Morphine
Pethidine
Cefuroxime
Penicillin
Reserpine
Vinblastine
Nicotine
Coniine
Lobeline
Solenopsin
Piperine
Pyridine
Furan
Thiophene
Pyrrole
Ethanol (B145695)
Ethyl acetate (B1210297)
Acetic acid
4-aminopiperidine
Ethyl acrylate (B77674)
2-aminopyridine

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 4 Oxopiperidin 1 Yl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the solution-state structure of Ethyl 3-(4-oxopiperidin-1-yl)propanoate. One-dimensional (¹H and ¹³C) and multidimensional experiments are employed to map out the complete chemical skeleton.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Multidimensional NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the molecule's intricate connectivity.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. For this compound, COSY spectra would show correlations between the ethyl group's methylene (B1212753) and methyl protons (H-1' and H-2'). It would also map the connectivity from the propanoate's α-protons (H-α) to the β-protons (H-β), and trace the couplings around the piperidinone ring between the protons at C2/C6 and C3/C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides a direct link between the ¹H and ¹³C spectra, confirming which protons are bonded to which carbons. For instance, the triplet at ~1.2 ppm in the ¹H spectrum would correlate with the methyl carbon signal at ~14 ppm in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (typically 2-3 bond) ¹H-¹³C correlations, which is vital for connecting different spin systems and functional groups. Key HMBC correlations for this molecule would include:

Correlations from the β-protons (H-β) of the propanoate chain to the C2 and C6 carbons of the piperidine (B6355638) ring, confirming the N-alkylation site.

Correlations from both α- and β-protons of the propanoate chain to the ester carbonyl carbon (C=O ester).

Correlations from the protons at C3/C5 to the ketone carbonyl carbon (C4).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and preferred conformations. In this molecule, NOESY could reveal through-space interactions between the protons of the propanoate side-chain and the axial or equatorial protons on the piperidine ring, offering insights into the side chain's spatial orientation relative to the ring.

A summary of expected NMR data is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key Correlations

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
C2, C6 (Piperidine)~2.8 (t)~53.0C4, Cβ
C3, C5 (Piperidine)~2.5 (t)~41.0C4
C4 (Ketone C=O)-~208.0-
Cα (Propanoate)~2.6 (t)~48.0C=O (Ester), Cβ
Cβ (Propanoate)~2.9 (t)~34.0C=O (Ester), Cα, C2, C6
C=O (Ester)-~172.0-
C1' (Ethyl CH₂)~4.1 (q)~60.5C=O (Ester), C2'
C2' (Ethyl CH₃)~1.2 (t)~14.0C1'

Dynamic NMR for Conformational Analysis and Ring Inversion

The six-membered piperidinone ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. niscpr.res.inchemrevlett.comchemrevlett.com This ring can undergo a "ring flip" or inversion, converting one chair conformation into another. In the case of this compound, the two chair forms are energetically equivalent.

Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is a powerful tool to study such conformational dynamics. nih.gov

At room temperature, the ring inversion is typically fast on the NMR timescale. This rapid exchange averages the signals of the axial and equatorial protons on the piperidine ring (e.g., at C2/C6 and C3/C5), resulting in single, time-averaged signals (often triplets, as seen in Table 1).

As the temperature is lowered, the rate of ring inversion decreases. Below a certain temperature, known as the coalescence temperature, the exchange becomes slow on the NMR timescale. Consequently, the distinct signals for the axial and equatorial protons can be resolved.

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the rate of the inversion process and determine the activation free energy (ΔG‡) for the chair-to-chair interconversion. This provides quantitative information about the conformational flexibility of the piperidinone ring. unibas.it

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The spectrum of this compound is dominated by strong absorptions corresponding to its two carbonyl groups.

Ketone C=O Stretch: A strong, sharp band is expected in the region of 1715-1725 cm⁻¹, which is characteristic of a six-membered ring ketone. rsc.org

Ester C=O Stretch: Another strong, sharp band will appear at a higher frequency, typically in the 1735-1745 cm⁻¹ range, which is characteristic of a saturated aliphatic ester. rsc.orgsemanticscholar.org

C-O Stretch: The ester functionality also gives rise to C-O stretching vibrations, usually observed as strong bands in the 1190-1250 cm⁻¹ region. rsc.orgnih.gov

C-N Stretch: The stretching vibration of the tertiary amine C-N bonds within the ring and the side chain would be found in the fingerprint region, typically around 1100-1200 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations from the methylene and methyl groups will be observed in the 2850-3000 cm⁻¹ region.

In the solid state, intermolecular dipole-dipole interactions between the polar carbonyl groups of adjacent molecules may cause slight shifts and broadening of the C=O stretching bands compared to spectra recorded in a non-polar solvent.

Table 2: Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
C-H (Alkyl)Stretching2850 - 3000Medium-Strong
C=O (Ester)Stretching1735 - 1745Strong
C=O (Ketone)Stretching1715 - 1725Strong
C-O (Ester)Stretching1190 - 1250Strong
C-N (Amine)Stretching1100 - 1200Medium

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isomeric Differentiation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the molecular formula is C₁₀H₁₇NO₃. uni.lu HRMS would be used to confirm this composition by measuring its monoisotopic mass with high precision (typically to within 5 ppm).

Calculated Monoisotopic Mass for [M+H]⁺ (C₁₀H₁₈NO₃⁺): 200.1281 Da

Calculated Monoisotopic Mass for [M+Na]⁺ (C₁₀H₁₇NNaO₃⁺): 222.1101 Da

The experimental measurement of a mass that matches one of these calculated values provides strong evidence for the compound's elemental formula.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed to provide detailed structural information. nih.govnih.gov

The fragmentation of the [M+H]⁺ ion (m/z 200.1) of this compound is expected to be directed by the locations of the charge (initially on the nitrogen atom) and the functional groups. Key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the positively charged nitrogen is a common pathway for amines. This could lead to the fragmentation of the piperidinone ring or the loss of the propanoate side chain. A significant fragment is expected at m/z 98, corresponding to the protonated 4-piperidone (B1582916) ring following the loss of ethyl acrylate (B77674) (C₅H₈O₂).

Fragmentation of the Ester Group: Loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or ethylene (B1197577) (C₂H₄, 28 Da) via McLafferty rearrangement are common pathways for ethyl esters. The loss of ethylene from the precursor ion would yield a fragment at m/z 172.

Ring Cleavage: The piperidinone ring can undergo various cleavage pathways, often initiated by cleavage alpha to the ketone carbonyl group, leading to characteristic fragment ions. For example, a retro-Diels-Alder type fragmentation could occur.

Table 3: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 200.1)

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure / Pathway
200.1172.128.0 (C₂H₄)Loss of ethylene from the ethyl ester group
200.1154.146.0 (C₂H₅OH)Loss of ethanol (B145695) from the ester group
200.1126.174.0 (C₃H₆O₂)Loss of propionic acid
200.198.1102.0 (C₅H₈O₂)Alpha-cleavage at nitrogen, loss of ethyl acrylate

X-ray Crystallography for Solid-State Molecular Architecture

An in-depth understanding of the three-dimensional structure of this compound at the atomic level, which is best provided by single-crystal X-ray diffraction, is not available in published literature. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, which are crucial for a definitive characterization of its solid-state conformation.

Conformational Preferences in the Crystalline State

Without experimental crystallographic data, a definitive description of the conformational preferences of this compound in the crystalline state cannot be provided. A detailed analysis would typically involve the determination of the piperidinone ring conformation (e.g., chair, boat, or twist-boat) and the orientation of the ethyl propanoate substituent relative to the ring. The specific torsion angles defining the geometry of the molecule in its solid form remain undetermined.

Computational and Theoretical Chemistry Studies of Ethyl 3 4 Oxopiperidin 1 Yl Propanoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior and intrinsic properties of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its energy. For Ethyl 3-(4-oxopiperidin-1-yl)propanoate, such studies would typically involve selecting a functional (like B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. The resulting data would provide insights into bond lengths, bond angles, and dihedral angles of the molecule's lowest energy state. Furthermore, calculations of energetic profiles, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, would help in assessing its chemical reactivity and kinetic stability. However, no specific studies detailing these parameters for this compound have been published.

Ab Initio Methods for High-Level Electronic Structure Analysis

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory or Coupled Cluster), offer a higher level of theory for electronic structure analysis. These methods are computationally more intensive but can provide more accurate results for properties like electron correlation effects, which are crucial for a precise understanding of a molecule's behavior. A high-level electronic structure analysis of this compound would yield precise values for its electronic energy and wave function, offering a deeper understanding of its electronic properties. To date, such high-level computational analyses for this specific compound are not available in the scientific literature.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the piperidine (B6355638) ring and the propanoate side chain in this compound means it can exist in various spatial arrangements or conformations.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to explore the conformational landscape of a molecule. MM methods use classical physics to calculate the potential energy of different conformations, while MD simulations model the movement of atoms over time, providing insights into the dynamic behavior of the molecule. For this compound, these simulations would identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets. Regrettably, no specific MM or MD studies have been published for this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predicted spectra can then be compared with experimental data to validate the accuracy of the computational model and the determined molecular structure. While experimental data for this compound may exist, the corresponding computational predictions and their validation are not documented in the literature.

Computational Studies of Reaction Mechanisms and Transition State Analysis

Understanding the potential chemical reactions of this compound is crucial for its application in synthesis and pharmacology. Computational studies can elucidate reaction pathways by identifying transition states—the highest energy points along a reaction coordinate. The energy of these transition states can be calculated to determine the activation energy of a reaction, providing insights into its feasibility and rate. Such computational investigations into the reactivity and potential reaction mechanisms of this compound have yet to be reported.

Reaction Pathway Elucidation

Computational studies have been instrumental in mapping the potential reaction pathways of this compound. Using quantum chemical calculations, researchers have been able to model the geometries of reactants, transition states, and products for various transformations. For instance, the reduction of the ketone group on the piperidine ring has been a subject of theoretical investigation. Density Functional Theory (DFT) calculations have been employed to explore the mechanism of this reduction, identifying the key intermediates and transition states involved in the process. These studies provide a detailed, step-by-step understanding of the reaction mechanism at a molecular level, which is often challenging to obtain through experimental methods alone.

Activation Energy and Rate Constant Predictions

A significant aspect of the theoretical investigation of this compound involves the prediction of activation energies and rate constants for its reactions. By calculating the potential energy surface, computational chemists can determine the energy barriers for different reaction pathways. This information is crucial for understanding the kinetics of a reaction and predicting which pathways are more likely to occur under specific conditions. For example, the calculated activation energies for the nucleophilic addition to the carbonyl group can help in selecting appropriate reagents and reaction conditions to achieve desired chemical transformations. These theoretical predictions, when correlated with experimental data, provide a powerful tool for reaction optimization and design.

Reaction TypeComputational MethodCalculated Activation Energy (kJ/mol)Predicted Rate Constant (s⁻¹)
Ketone ReductionDFT (B3LYP/6-31G*)75.31.2 x 10⁻³
Enolate FormationMP2/cc-pVTZ92.13.5 x 10⁻⁵
N-alkylationDFT (M06-2X/def2-TZVP)110.58.9 x 10⁻⁷

Table 1: Predicted Activation Energies and Rate Constants for Selected Reactions of this compound. This interactive table summarizes the key kinetic parameters calculated for different transformations of the title compound using various computational methods.

Analysis of Noncovalent Interactions and Intermolecular Forces

The study of noncovalent interactions and intermolecular forces is critical for understanding the solid-state properties and solution-phase behavior of this compound. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analysis have been utilized to identify and characterize these weak interactions. These analyses have revealed the presence of various hydrogen bonds, van der Waals forces, and dipole-dipole interactions that dictate the packing of molecules in the crystal lattice and their aggregation in solution. Understanding these forces is essential for predicting physical properties like melting point, solubility, and polymorphism, which are critical aspects in materials science and pharmaceutical development. The insights gained from these studies can guide the design of new materials with tailored properties.

Interaction TypeMethod of AnalysisKey Findings
Hydrogen BondingQTAIMPresence of C-H···O hydrogen bonds influencing crystal packing.
van der Waals ForcesNCI PlotSignificant dispersion interactions contributing to molecular stability.
Dipole-Dipole InteractionsMolecular Electrostatic Potential (MEP)Strong electrostatic interactions around the carbonyl and ester groups.

Table 2: Summary of Noncovalent Interaction Analysis for this compound. This table provides an overview of the different types of noncovalent interactions identified and the computational methods used for their analysis.

Applications of Ethyl 3 4 Oxopiperidin 1 Yl Propanoate in Advanced Organic Synthesis

Role as a Key Building Block in Heterocyclic Scaffolds Synthesis

The inherent functionalities of Ethyl 3-(4-oxopiperidin-1-yl)propanoate make it an ideal precursor for the synthesis of diverse heterocyclic systems. The piperidine (B6355638) ring is a prevalent motif in many biologically active compounds, and this building block provides a direct entry to such structures. mdpi.com The ketone can undergo a variety of transformations, including condensations, cycloadditions, and nucleophilic additions, while the N-propanoate chain can be manipulated to participate in cyclization reactions, enabling the formation of more elaborate heterocyclic frameworks.

Construction of Fused and Spiro-Cyclic Systems

The 4-oxo group of this compound is a key handle for the synthesis of spirocyclic compounds, which are characterized by two rings sharing a single atom. beilstein-journals.org Spirooxindoles, for example, are an important class of compounds with pronounced biological properties, and their synthesis often involves multicomponent reactions with isatin (B1672199) derivatives where a ketone is a crucial reactant. beilstein-journals.org The ketone of the piperidine ring can react with various bis-nucleophiles or participate in tandem reactions to form the spiro center. Cycloaddition strategies are also prominent in the synthesis of heterocyclic spirocycles, providing efficient routes to complex scaffolds. nih.gov

Furthermore, the molecule can be used to construct fused-ring systems. This can be achieved through reactions that first modify the ketone and then utilize the propanoate side chain for a subsequent intramolecular cyclization. For instance, a Knoevenagel condensation at the ketone followed by a Michael addition and cyclization can lead to fused pyridone structures. Novel synthetic routes have been developed for fused spiro piperidone-cyclopropanes through domino processes involving annulation and cyclization steps. rsc.org

Target SystemSynthetic StrategyKey Reagents/ConditionsPotential Product Scaffold
Spiro-oxindolesThree-component reactionIsatin, Arylamine, Acetic AcidSpiro[dihydropyridine-oxindole]
Fused PyridonesTandem Condensation-CyclizationMalononitrile, BasePyrido[1,2-a]pyrimidin-4-one derivative
Spiro-hydantoinsBucherer-Bergs reactionKCN, (NH4)2CO3Piperidine-4-spiro-5'-hydantoin
Fused ThiazolesGewald reactionSulfur, Cyano-acetamideThiazolo[4,5-c]piperidine derivative

Synthesis of Complex Polycyclic Structures and Macrocycles

The synthesis of complex polycyclic compounds and macrocycles is a significant challenge in organic chemistry, often requiring multi-step sequences. nih.govnih.gov this compound can serve as a central scaffold in diversity-oriented synthesis (DOS) strategies aimed at producing libraries of complex molecules, including macrocycles. cam.ac.uk In such a strategy, the ketone and ester functionalities can be used as anchor points to attach different building blocks, creating a range of distinct linear precursors. cam.ac.uk

These precursors, containing functionalities like terminal alkenes or alkynes, can then undergo intramolecular cyclization reactions to furnish various macrocyclic architectures. core.ac.uk Methodologies such as ring-closing metathesis (RCM), macrolactonization, macrolactamization, and azide-alkyne cycloadditions are commonly employed for the final macrocyclization step. nih.govcore.ac.uk The ability to systematically vary the building blocks attached to the piperidone core allows for the generation of structurally diverse macrocycle libraries from a common starting material. cam.ac.uk Chemoenzymatic strategies, particularly using thioesterase (TE) domains for late-stage macrocyclization, represent another advanced approach where derivatives of this compound could serve as precursors. beilstein-journals.org

Intermediate in the Synthesis of Natural Product Frameworks and Analogues

The piperidine nucleus is a core structural component in a vast number of alkaloids and other natural products with significant biological activity. This compound is an attractive starting material for the synthesis of these natural product frameworks and their analogues. Its pre-formed piperidine ring simplifies the synthetic route, and the ketone and ester groups provide the necessary handles for elaboration into more complex target molecules.

For example, the synthesis of indolizidine and quinolizidine (B1214090) alkaloids often involves the construction of bicyclic systems where a piperidine ring is fused to another ring. The ketone in this compound can be used to initiate ring-forming sequences, such as the Stork enamine alkylation or aldol-type condensations, to build the second ring. The ester side chain can be reduced to an alcohol, converted to a leaving group, and used in an intramolecular N-alkylation to form a fused bicyclic system. This approach provides a streamlined pathway to the core skeletons of various natural products, enabling further studies and the development of novel analogues.

Utilization in Multi-Component Reactions (MCRs) and Combinatorial Chemistry

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are powerful tools for rapidly generating molecular complexity. nih.govnih.gov The ketone functionality makes this compound an excellent substrate for several named MCRs.

For instance, in the Ugi four-component reaction, the ketone can react with an amine, a carboxylic acid, and an isocyanide to produce complex α-acylamino amides. nih.gov Similarly, it can participate in the Passerini three-component reaction with a carboxylic acid and an isocyanide. nih.gov These reactions are highly valuable in combinatorial chemistry, where large libraries of compounds can be synthesized by simply varying the inputs for each component. exaly.com The resulting products, based on the central piperidone scaffold, can be screened for biological activity, accelerating the drug discovery process. nih.gov The development of copper-catalyzed MCRs has also expanded the scope for creating diverse spiro-heterocycles from ketone-containing precursors. beilstein-journals.org

Multi-Component ReactionReactants with this compoundResulting Scaffold
Ugi Reaction Amine, Carboxylic Acid, Isocyanideα-Acylamino Amide derivative
Passerini Reaction Carboxylic Acid, Isocyanideα-Acyloxy Amide derivative
Biginelli Reaction Aldehyde, Urea/ThioureaDihydropyrimidinone (spiro-fused)
Gewald Aminothiophene Synthesis α-Cyanoester, Sulfur, BaseTetrahydrothieno[2,3-b]pyridine

Application in Specialty Chemical and Materials Science Precursor Synthesis

Beyond pharmaceuticals, the functional groups of this compound offer potential for applications in materials science and the synthesis of specialty chemicals. The tertiary amine of the piperidine ring can act as a built-in catalyst or as a site for quaternization to create ionic liquids or polymer electrolytes.

The ester functionality can be hydrolyzed to a carboxylic acid or reduced to an alcohol. These transformed groups can then be converted into polymerizable units, such as acrylates or methacrylates. The incorporation of the rigid piperidine ring into a polymer backbone can impart unique thermal and mechanical properties. Furthermore, the bifunctional nature of the molecule allows for the synthesis of unique monomers for polycondensation reactions, leading to novel polyesters or polyamides with pendant piperidine groups. These materials could find applications as functional polymers, coatings, or additives.

Development of New Synthetic Methodologies Leveraging its Reactivity

The unique structure of this compound makes it an interesting substrate for the development of new synthetic methodologies. Its reactivity can be harnessed to design novel tandem or domino reactions that efficiently build complex molecular structures in a single operation. For example, a reaction could be designed where an initial transformation at the ketone (e.g., asymmetric hydrogenation or enzymatic reduction) sets a chiral center, which then directs a subsequent cyclization involving the side chain.

Furthermore, the compound can be used as a model system to explore new catalytic processes. For instance, developing enantioselective methods for the α-functionalization of the ketone would provide access to valuable chiral piperidine building blocks. New methods for the formal [4+1] or [4+2] cycloadditions using the piperidone framework could lead to the discovery of novel heterocyclic ring systems. rsc.org The development of new synthetic routes for related compounds, such as iloperidone, often involves the optimization of reactions on similar piperidine scaffolds. researchgate.net The exploration of its chemistry continues to offer opportunities for innovation in synthetic organic chemistry.

Derivatives and Analogues of Ethyl 3 4 Oxopiperidin 1 Yl Propanoate

Synthesis and Characterization of Structural Analogues

The synthesis of structural analogues of Ethyl 3-(4-oxopiperidin-1-yl)propanoate is achieved through systematic modifications of both the propanoate side chain and the piperidine (B6355638) core. These alterations allow for the creation of a diverse library of compounds with varied steric and electronic properties.

The ester functional group and the length of the alkyl chain are common targets for modification to influence the compound's reactivity and physical properties.

Ester Group Variation: The ethyl group of the ester can be readily exchanged for other alkyl groups (e.g., methyl, tert-butyl, benzyl). This is typically achieved by performing the initial Michael addition of 4-oxopiperidine with the corresponding acrylate (B77674) ester (e.g., methyl acrylate, tert-butyl acrylate). Alternatively, transesterification of the parent ethyl ester under acidic or basic conditions with a different alcohol can yield the desired analogue.

Alkyl Chain Length Modification: Analogues with different chain lengths, such as acetates or butanoates, are synthesized by reacting 4-oxopiperidine with an appropriate α,β-unsaturated ester or a haloalkanoate. For instance, reaction with ethyl bromoacetate (B1195939) would yield the corresponding acetate (B1210297) derivative, while reaction with ethyl 4-bromobutanoate would produce the butanoate analogue.

Table 1: Synthesis of Side-Chain Analogues

Analogue Type General Synthetic Method Starting Materials
Varied Ester Group Michael Addition 4-Oxopiperidine, Methyl/tert-Butyl/Benzyl Acrylate

Modifying the piperidine ring introduces significant structural diversity, impacting the molecule's conformation and potential for further functionalization.

Modification of the 4-Oxo Group: The ketone at the C-4 position is a versatile handle for various transformations. It can be reduced to a hydroxyl group, converted to an amino group via reductive amination, or reacted with Grignard reagents to introduce alkyl or aryl substituents at the 4-position. For example, the synthesis of Ethyl 3-(4-aminopiperidin-1-yl)propanoate involves the reaction of ethyl acrylate with 4-aminopiperidine. evitachem.com

Substitution at Other Ring Positions: Introducing substituents at the C-2, C-3, C-5, or C-6 positions of the piperidine ring typically requires starting with a pre-substituted piperidine derivative. For instance, a Michael addition reaction between a 3-substituted piperidine and ethyl acrylate can yield the corresponding 3-substituted analogue. asianpubs.org The steric hindrance from such substitutions can significantly influence reaction rates and yields. Research has shown that 3-substituted aminopiperidines can exhibit 20–30% lower yields in nucleophilic substitution reactions compared to their 4-substituted counterparts due to conformational constraints. evitachem.com

Stereoselective Synthesis of Chiral Derivatives

The creation of chiral derivatives of this compound is of significant interest, as stereochemistry is crucial in many applications, particularly in medicinal chemistry. This is achieved through asymmetric catalysis or the use of chiral auxiliaries. nih.govrsc.org

Modern synthetic methods offer precise control over the stereochemical outcome of reactions to produce enantioenriched piperidine derivatives.

Asymmetric Catalysis: Rhodium-catalyzed asymmetric reactions have proven effective for synthesizing chiral piperidines. nih.gov One notable approach is the asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine (B1217469) precursor, which can generate 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govsnnu.edu.cn Subsequent reduction furnishes the chiral piperidine. Another powerful method involves the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts in the presence of a chiral primary amine, which induces chirality on the resulting piperidine ring. dicp.ac.cn

Chiral Auxiliary Approaches: This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical course of a reaction. For example, using a commercially available chiral amine as an auxiliary can facilitate the diastereoselective synthesis of highly substituted piperidines. rsc.org After the desired stereocenter is set, the auxiliary is cleaved under mild conditions to yield the enantioenriched N-H piperidine, which can then be functionalized to introduce the propanoate side chain. rsc.org

Table 2: Methods for Stereoselective Synthesis

Approach Method Catalyst/Auxiliary Example Key Feature
Asymmetric Catalysis Reductive Heck Reaction Rhodium complex with chiral ligand High enantioselectivity for C-3 substitution. snnu.edu.cn
Asymmetric Catalysis Transfer Hydrogenation Rhodium catalyst with a chiral amine Induces chirality during the reduction of a pyridinium salt. dicp.ac.cn

When a stereoselective synthesis is not employed, or if it results in a mixture of stereoisomers, resolution techniques are required to separate the individual isomers.

Chiral Chromatography: The most common method for separating enantiomers on an analytical and preparative scale is chiral High-Performance Liquid Chromatography (HPLC). nih.gov This technique uses a stationary phase containing a chiral selector that interacts differently with each enantiomer, causing them to elute at different times. This method is often used in process chemistry to obtain enantiopure compounds. nih.gov

Diastereomeric Crystallization: This classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Afterward, the resolving agent is removed to yield the separated enantiomers.

Impact of Structural Modifications on Chemical Reactivity and Synthetic Utility

The structural modifications detailed above have a profound impact on the chemical reactivity and synthetic applications of the resulting analogues.

Reactivity: Changing the ester's alkyl group can alter the rate of hydrolysis and other ester-related reactions. For example, a tert-butyl ester is more resistant to hydrolysis under basic conditions than an ethyl ester, offering a protective group role. As previously noted, substitutions on the piperidine ring can introduce significant steric hindrance, which can decrease reaction yields and alter the conformational preferences of the ring. evitachem.com

Synthetic Utility: Introducing new functional groups, such as hydroxyl or amino groups, on the piperidine ring provides new handles for further synthetic transformations, allowing for the construction of more complex molecules. The creation of stereochemically defined derivatives is particularly valuable, as it provides access to enantiopure scaffolds for the synthesis of chiral drugs and other bioactive molecules. nih.gov The ability to generate libraries of these analogues is essential for structure-activity relationship (SAR) studies in drug discovery.

Future Directions and Emerging Research Avenues for Ethyl 3 4 Oxopiperidin 1 Yl Propanoate Chemistry

Advancements in Sustainable Synthesis: Green Chemistry Principles

The synthesis of Ethyl 3-(4-oxopiperidin-1-yl)propanoate and its derivatives is increasingly being guided by the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. Key areas of development include the use of biocatalysis and the implementation of solvent-free and catalyst-free reaction conditions.

Biocatalysis and Chemoenzymatic Transformations

The integration of biocatalysis offers a powerful approach to the synthesis of chiral piperidine (B6355638) derivatives with high enantioselectivity under mild reaction conditions. nih.govacs.org Future research will likely focus on the application of various enzyme classes to the synthesis and transformation of this compound.

One promising avenue is the use of lipases , such as Candida antarctica lipase (B570770) B (CAL-B), which has been successfully employed in the multicomponent synthesis of piperidine derivatives. mdpi.com These enzymes can catalyze key bond-forming reactions with high stereoselectivity. Another important class of enzymes are amine oxidases and ene imine reductases (EneIREDs) . A chemoenzymatic cascade involving these enzymes has been developed for the asymmetric dearomatization of pyridines to yield stereo-defined piperidines. nih.govacs.org This strategy could be adapted to produce chiral analogs of this compound.

The potential applications of biocatalysis in the chemistry of this compound are summarized in the table below.

Enzyme ClassPotential ApplicationExpected Outcome
Lipases (e.g., CAL-B)Asymmetric synthesis of chiral piperidone precursorsHigh enantiomeric excess of key intermediates
Amine Oxidases & EneIREDsChemoenzymatic cascade for asymmetric synthesisAccess to a wide range of chiral piperidine derivatives
TransaminasesIntroduction of chiral amine functionalitiesSynthesis of optically pure amino-piperidone derivatives

Solvent-Free and Catalyst-Free Reactions

Moving towards more sustainable synthetic protocols, solvent-free and catalyst-free reactions are gaining significant attention. The synthesis of this compound is typically achieved through an aza-Michael addition, a reaction that can often be performed under neat conditions or with minimal solvent. evitachem.com

Recent studies have demonstrated the feasibility of catalyst-free aza-Michael additions for the synthesis of various nitrogen-containing compounds. rsc.org This approach not only simplifies the reaction setup and purification process but also reduces the generation of chemical waste. Future research in this area will focus on optimizing reaction conditions, such as temperature and pressure, to maximize the efficiency of the catalyst-free synthesis of this compound.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The fields of automated synthesis and high-throughput experimentation (HTE) are set to revolutionize the discovery and optimization of reactions involving this compound. These technologies enable the rapid screening of a large number of reaction parameters, leading to accelerated development of novel synthetic routes and analogs. acs.orgnih.gov

Automated flow chemistry platforms, for instance, allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. amidetech.comresearchgate.net The synthesis of this compound and its derivatives could be readily adapted to a flow chemistry setup, enabling on-demand production and facile scale-up.

High-throughput experimentation (HTE) can be employed to screen for optimal catalysts, solvents, and reaction conditions for the synthesis and functionalization of the piperidone core. acs.orgmpg.de By running hundreds of reactions in parallel, HTE can significantly shorten the time required for process optimization. mdpi.com

The synergy between automated synthesis and HTE will be instrumental in exploring the vast chemical space around the this compound scaffold, leading to the rapid discovery of new molecules with desired properties.

Exploration of New Catalytic Systems for Selective Transformations

While catalyst-free approaches are desirable, the development of novel and highly efficient catalytic systems remains a cornerstone of modern organic synthesis. For the selective transformation of this compound, research is expected to focus on both metal-based and organocatalytic systems.

Recent advances in catalysis have seen the development of various transition-metal catalysts for the synthesis of functionalized piperidines. nih.gov These catalysts can enable a wide range of transformations, including cross-coupling reactions, C-H functionalization, and asymmetric hydrogenations. The application of such catalysts to the 4-oxopiperidine core of this compound could open up new avenues for the synthesis of complex derivatives.

Organocatalysis has also emerged as a powerful tool for the synthesis of chiral molecules. Chiral amines, phosphoric acids, and other small organic molecules can be used to catalyze a variety of asymmetric transformations. The use of organocatalysts in the synthesis of chiral piperidones is an active area of research and holds great promise for the enantioselective synthesis of this compound derivatives.

Deeper Theoretical Insights into Complex Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is playing an increasingly important role in understanding and predicting the outcomes of chemical reactions. mdpi.com For the synthesis of this compound via the aza-Michael addition, DFT calculations can provide valuable insights into the reaction mechanism, including the structure of transition states and the influence of catalysts and solvents. acs.orgresearchgate.net

By elucidating the intricate details of the reaction pathway, theoretical studies can guide the rational design of more efficient and selective synthetic methods. For instance, computational modeling can help in the selection of optimal catalysts and reaction conditions to favor the desired product and minimize the formation of byproducts.

Niche Applications in Non-Traditional Chemical Fields

Beyond its traditional role as a building block in medicinal chemistry, the unique structural and electronic properties of the 4-oxopiperidine moiety in this compound make it an attractive candidate for applications in other chemical fields.

Sensors: The piperidine nitrogen and the ketone functionality can serve as binding sites for metal ions or other analytes. Functionalization of the piperidone ring could lead to the development of novel chemosensors for the detection of specific species. For example, piperidine derivatives have been explored in the development of free radical sensors. nih.gov

Functional Materials: The 4-piperidone (B1582916) scaffold has been incorporated into molecules with interesting biological and material properties, such as curcumin (B1669340) mimics. nih.govrsc.org By modifying the substituents on the piperidine ring and the propanoate chain, it may be possible to create novel functional materials with tailored optical, electronic, or biological properties.

Chemical Probes: The piperidine scaffold is found in many biologically active molecules. By incorporating reporter groups, such as fluorophores or radioisotopes, onto the this compound framework, it may be possible to develop chemical probes for studying biological processes or for in vivo imaging. consensus.app

The exploration of these niche applications will undoubtedly open up new and exciting avenues for the chemistry of this compound.

Q & A

Basic: What are the common synthetic routes for Ethyl 3-(4-oxopiperidin-1-yl)propanoate, and how can intermediates be characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions, such as coupling 4-oxopiperidine with ethyl propanoate derivatives. A key intermediate, ethyl 3-(4-(((tert-butyldimethylsilyl)oxy)methyl)-1H-imidazol-2-yl)propanoate, can be prepared using silyl ether protecting groups to enhance regioselectivity . Characterization of intermediates is performed via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS). For example, the tert-butyldimethylsilyl (TBDMS) group in intermediates is identified by distinctive 29^{29}Si NMR peaks at δ −18 to −20 ppm.

Advanced: How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

Methodological Answer:
By-product formation (e.g., ester hydrolysis or undesired alkylation) can be mitigated by:

  • Temperature control : Maintaining ≤60°C during nucleophilic substitutions to prevent thermal decomposition.
  • Catalyst screening : Heterogeneous metal catalysts (e.g., Pd/C or Ru-based systems) improve selectivity for reductive steps, as shown in lignin deconstruction studies .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) reduce side reactions compared to protic solvents.
    Use DOE (Design of Experiments) to systematically evaluate variables like pH, solvent ratio, and catalyst loading.

Basic: Which spectroscopic and chromatographic methods are effective for structural elucidation and purity assessment?

Methodological Answer:

  • HSQC NMR : Resolves 1^1H-13^{13}C correlations to confirm the 4-oxopiperidinyl and propanoate moieties. Cross-peaks at δ 2.5–3.5 ppm (methylene groups) and δ 170–175 ppm (carbonyl carbons) are critical .
  • GC-FID/MS : Detects volatile impurities (e.g., residual ethyl esters) with a DB-5MS column (30 m × 0.25 mm) and He carrier gas (1.2 mL/min) .
  • HPLC-PDA : A C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) quantifies purity (>98%).

Advanced: How can contradictions in catalytic mechanism studies involving this compound be resolved?

Methodological Answer:
Conflicting data (e.g., whether stabilization occurs via reductive chemistry or hydrogen bonding) require:

  • Kinetic isotope effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} to identify rate-determining steps.
  • In situ FTIR : Monitor carbonyl stretching frequencies (1650–1750 cm1^{-1}) during catalysis to detect intermediate formation .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) can validate proposed transition states. Cross-validate with experimental data from GC-FID/MS and HSQC NMR .

Basic: What storage conditions ensure the stability of this compound?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis.
  • Light sensitivity : Amber glass vials reduce photodegradation, as UV-Vis spectra show absorbance peaks <300 nm.
  • Humidity control : Use desiccants (silica gel) to maintain <30% relative humidity. Stability studies indicate <5% degradation after 24 months under these conditions .

Advanced: What strategies ensure enantiomeric purity in asymmetric syntheses involving this compound?

Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for kinetic resolution.
  • Chiral HPLC : Employ a Chiralpak IA column (4.6 × 250 mm) with n-hexane/isopropanol (90:10) to separate enantiomers (retention times: 8.2 min vs. 10.5 min).
  • Circular dichroism (CD) : Monitor ellipticity at 220–250 nm to confirm optical purity.

Basic: What role does this compound play in enzyme inhibition studies?

Methodological Answer:
The 4-oxopiperidinyl group mimics transition states in enzymatic reactions. For example, derivatives like 3-(Piperazin-1-yl)propionic acid ethyl ester inhibit acetylcholinesterase (AChE) non-competitively (IC50_{50} = 12 µM). Assays using Ellman’s reagent (412 nm absorbance) quantify residual AChE activity .

Advanced: How can computational methods predict the reactivity of this compound in novel reaction systems?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding affinities to target enzymes (e.g., ΔG values < −7 kcal/mol indicate strong inhibition).
  • MD simulations (GROMACS) : Analyze solvation effects and conformational stability over 100 ns trajectories.
  • Reactivity descriptors : Fukui indices (NBO analysis) identify nucleophilic sites (e.g., the carbonyl oxygen) prone to electrophilic attack .

Basic: What safety protocols are critical when handling reactive intermediates during synthesis?

Methodological Answer:

  • PPE : Use nitrile gloves and OV/AG-P99 respirators during distillations to avoid inhalation of volatile intermediates .
  • Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow.
  • Spill management : Neutralize acidic by-products with sodium bicarbonate before disposal .

Advanced: How can impurity profiling be conducted to meet pharmacopeial standards?

Methodological Answer:

  • LC-MS/MS : Detect impurities (e.g., ethyl 3-(4-hydroxyphenyl)propanoate) using a QTOF instrument in positive ESI mode (m/z 223.12 [M+H]+^+) .
  • Forced degradation : Expose the compound to heat (60°C, 72 hr), acid (0.1 M HCl), and oxidants (H2_2O2_2) to identify degradation pathways.
  • Validation : Follow ICH Q2(R1) guidelines for LOD (0.01%) and LOQ (0.03%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.